Basic Red 51

Catalog No.
S582142
CAS No.
77061-58-6
M.F
C13H18ClN5
M. Wt
279.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Basic Red 51

CAS Number

77061-58-6

Product Name

Basic Red 51

IUPAC Name

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride

Molecular Formula

C13H18ClN5

Molecular Weight

279.77 g/mol

InChI

InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1

InChI Key

NZDXSXLYLMHYJA-UHFFFAOYSA-M

SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-]

Synonyms

2-(((4-dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium chloride, Basic Red 51

Canonical SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-]

Limited Applications:

While Basic Red 51 (also known as B116 and CI 112000) finds widespread use as a hair dye, its application within scientific research is limited. Studies primarily focus on its potential cytotoxic effects, particularly on human skin cells.

Cytotoxicity Studies:

Research suggests that Basic Red 51 exhibits cytotoxic properties, meaning it can damage or kill cells. A study published in Toxicology Letters (2014) investigated the dye's effects on human keratinocytes (HaCaT cells), a type of skin cell. The findings indicated that Basic Red 51:

  • Reduced cell viability in both monolayer and 3D skin models PubMed: )
  • Induced cell cycle arrest at the G2 phase, potentially hindering cell division PubMed: )
  • Caused DNA damage through increased levels of 8-oxo-dG, a marker of oxidative stress PubMed: )

Basic Red 51, chemically known as 2-[(4-(dimethylamino)phenyl)azo]-1,3-dimethyl-1H-imidazolium chloride, is a synthetic dye belonging to the azo dye family. It is primarily recognized for its application in the textile industry and its use as a semi-permanent hair dye. The compound exhibits vibrant red color characteristics, making it suitable for various coloring applications. Basic Red 51 is soluble in water and has a molecular formula of C₁₃H₁₈N₅Cl, with a molecular weight of approximately 279.8 g/mol .

Cationic dyes like BR 51 are attracted to the negatively charged sites on hair keratin, a protein that makes up most of the hair shaft []. The delocalized electrons within the azo group likely allow BR 51 to absorb specific wavelengths of light, resulting in the observed hair color [].

The safety profile of BR 51 is generally considered good for its intended use in hair dyes []. However, some potential hazards exist:

  • Skin Irritation: Studies suggest BR 51 may cause mild skin irritation in some individuals [].
  • Eye Irritation: Direct contact with eyes can cause irritation [].

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to changes in its chemical structure and properties.
  • Reduction: It can be reduced with agents like sodium dithionite, which may alter its color and reactivity.
  • Substitution: The dimethylamino group in Basic Red 51 can be replaced by other functional groups under specific conditions, allowing for the synthesis of related compounds .

Research indicates that Basic Red 51 exhibits cytotoxic properties, particularly towards human skin cells. Studies have shown that it can induce apoptosis (programmed cell death) in immortalized human keratinocytes (HaCaT cells) through mechanisms involving oxidative stress and the generation of reactive oxygen species. The compound has been linked to a decrease in cell viability and alterations in cell cycle progression, specifically arresting cells in the G2 phase . Furthermore, the cleavage of the azo bond may release toxic aromatic amines, raising concerns about its safety for consumer use .

The synthesis of Basic Red 51 involves a two-step process:

  • Diazotization: A primary aromatic amine is treated with sodium nitrite in an acidic medium (typically hydrochloric acid) to form a diazonium salt.
  • Coupling: This diazonium salt is then coupled with N,N-dimethylaniline to yield Basic Red 51. The reaction conditions, such as temperature and pH, are optimized during industrial production to maximize yield and purity .

Basic Red 51 has several practical applications:

  • Textile Industry: It is widely used for dyeing cotton and other fabrics due to its excellent dispersion and penetration properties.
  • Biological Research: The compound serves as a staining agent for biological samples, facilitating the visualization of cellular structures under microscopy.
  • Medical Research: Its cytotoxic properties make it valuable in studies related to cell viability and DNA damage .

Studies on Basic Red 51 have focused on its interactions with biological molecules. The compound has been shown to bind with proteins and nucleic acids, influencing various biochemical pathways. In particular, it interacts with cytochrome P450 enzymes involved in xenobiotic metabolism, which may affect the metabolism of other compounds within biological systems .

Basic Red 51 shares similarities with several other azo dyes, which are characterized by their vibrant colors and applications in dyeing processes. Here are some comparable compounds:

Compound NameDescriptionUnique Features
Basic Violet 14Another cationic dye used primarily in textiles.Exhibits distinct color properties; used for silk dyes.
Disperse Yellow 7A disperse dye used for synthetic fibers.Effective on polyester; differs in solubility properties.
Acid Red 26An acid dye commonly used for wool and silk.Soluble at different pH levels; utilized in food coloring.

Basic Red 51 is unique due to its specific chemical structure that allows it to function effectively as both a hair dye and a biological stain, while also exhibiting significant cytotoxicity compared to others in its class .

UNII

A7A946JJ6I

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

77061-58-6
12270-25-6

Wikipedia

Basic red 51

General Manufacturing Information

1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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